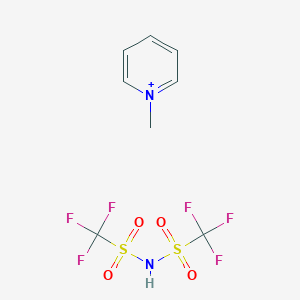

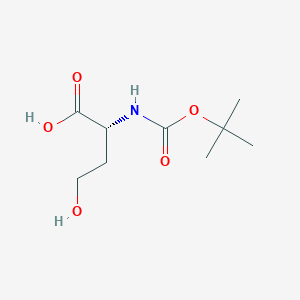

![molecular formula C7H4Br2N2S B3029735 5,7-Dibromobenzo[d]thiazol-4-amine CAS No. 771-11-9](/img/structure/B3029735.png)

5,7-Dibromobenzo[d]thiazol-4-amine

Vue d'ensemble

Description

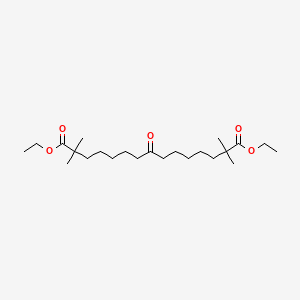

5,7-Dibromobenzo[d]thiazol-4-amine is a compound that is structurally related to various dibromobenzothiazole derivatives, which are important precursors in the synthesis of photovoltaic materials and have applications in organic electronics. These derivatives are characterized by their bromine substituents and the benzo[d]thiazole core, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of bromine atoms on the benzothiazole ring makes these compounds suitable for further functionalization through various chemical reactions, such as cross-coupling reactions .

Synthesis Analysis

The synthesis of related dibromobenzothiazole derivatives often involves one-pot reactions or multi-step synthetic routes. For example, a one-pot synthesis of 4,8-dibromobenzo[1,2-d;4,5-d']bistriazole has been reported, which is then further functionalized to yield derivatives with different optoelectronic properties . Another example is the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, which involves hydrolysis, substitution, condensation, bromination, and aromatic amidation steps . These synthetic methods are crucial for creating building blocks for conjugated materials used in electronics applications.

Molecular Structure Analysis

The molecular structure of dibromobenzothiazole derivatives is confirmed using various analytical techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the structure of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) was confirmed by X-ray analysis . Similarly, the structure of a newly synthesized compound, 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine, was established using elemental analysis, high-resolution mass spectrometry, NMR, IR spectroscopy, and X-ray analysis .

Chemical Reactions Analysis

Dibromobenzothiazole derivatives undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions such as Suzuki–Miyaura and Stille couplings. These reactions are used to selectively substitute bromine atoms with other groups or to couple with different aryl units, leading to a wide range of derivatives with potential applications in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . The choice of reaction and conditions can significantly affect the yield and properties of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of dibromobenzothiazole derivatives are influenced by their molecular structure and the nature of substituents. Quantum-mechanical calculations suggest that some derivatives, such as those based on benzo[d][1,2,3]thiadiazole, exhibit high electron conductivity and stability in the excited state . The optical and electrochemical properties of these compounds can be fine-tuned by selecting appropriate substituents and reaction conditions, which is essential for designing materials with desired properties for photovoltaic applications .

Applications De Recherche Scientifique

Chemoselective Synthesis and Drug Discovery 5,7-Dibromobenzo[d]thiazol-4-amine serves as a critical intermediate in chemoselective synthesis processes. The compound's ability to undergo transformations, such as the introduction of bromodifluoromethyl groups into thiazoles, showcases its significance in the synthesis of drug discovery candidates. This versatility extends to its potential in radiopharmaceutics through further chemical modifications, underlining its applicability in creating biologically relevant compounds like DF2755Y (Colella et al., 2018).

Antitumor Activity Research into derivatives of thiazol-2-amine compounds, closely related to 5,7-Dibromobenzo[d]thiazol-4-amine, has revealed promising antitumor properties. These derivatives have shown significant activity against various cancer cell lines, indicating the potential therapeutic applications of compounds synthesized from 5,7-Dibromobenzo[d]thiazol-4-amine (叶姣 et al., 2015).

Corrosion Inhibition Studies on thiazole derivatives, including those related to 5,7-Dibromobenzo[d]thiazol-4-amine, have identified them as effective corrosion inhibitors for metals such as iron. Theoretical and experimental analyses demonstrate these compounds' ability to form protective layers on metal surfaces, preventing corrosion and extending the lifespan of metal components in industrial applications (Kaya et al., 2016).

Microwave-assisted Synthesis The compound's utility extends to facilitating the microwave-assisted synthesis of complex organic structures. This method enhances the efficiency and yield of synthetic reactions, enabling the rapid development of novel compounds with potential applications in various fields of chemistry and pharmacology (Besson et al., 2000).

Molluscicidal Properties Research into thiazolo[5,4-d]pyrimidines, which can be synthesized using similar thiazole compounds, highlights their molluscicidal properties. These findings suggest potential applications in controlling populations of snails that act as intermediate hosts for schistosomiasis, contributing to public health efforts in endemic areas (El-bayouki & Basyouni, 1988).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Pharmacokinetics

The compound is predicted to have high gi absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism . These properties could impact the bioavailability of the compound.

Propriétés

IUPAC Name |

5,7-dibromo-1,3-benzothiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2S/c8-3-1-4(9)7-6(5(3)10)11-2-12-7/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHULBALZUQYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=C1Br)SC=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304885 | |

| Record name | 5,7-Dibromo-4-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dibromobenzo[d]thiazol-4-amine | |

CAS RN |

771-11-9 | |

| Record name | 5,7-Dibromo-4-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dibromo-4-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.